Cas no 87223-77-6 (Ethyl 3-amino-1H-indole-2-carboxylate)

Ethyl 3-amino-1H-indole-2-carboxylate is a versatile heterocyclic compound featuring an indole core substituted with an amino group at the 3-position and an ester moiety at the 2-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. The presence of both amino and ester functionalities allows for further derivatization, enabling the construction of complex indole-based scaffolds. Its stability and reactivity under mild conditions enhance its utility in multicomponent reactions and medicinal chemistry applications. The compound is typically characterized by high purity and consistent performance, ensuring reliable results in research and industrial settings.
Ethyl 3-amino-1H-indole-2-carboxylate structure
87223-77-6 structure
商品名:Ethyl 3-amino-1H-indole-2-carboxylate
CAS番号:87223-77-6
MF:C11H12N2O2
メガワット:204.225182533264
MDL:MFCD00141060
CID:732134
PubChem ID:732887

Ethyl 3-amino-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-amino-1H-indole-2-carboxylate
    • 1H-Indole-2-carboxylicacid, 3-amino-, ethyl ester
    • 3-AMINO-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER
    • Ethyl 3-amino-2-indolecarboxylate
    • 1H-Indole-2-carboxylic acid, 3-amino-, ethyl ester
    • ethyl 3-aminoindole-2-carboxylate
    • Bionet2_000278
    • 2-carbethoxy-3-aminoindole
    • 3-Amino-2-carboethoxyindole
    • Oprea1_396376
    • Oprea1_568193
    • GQXOMZRZCLHBSH-UHFFFAOYSA-N
    • HMS1364M14
    • STK830422
    • SC1971
    • SBB093304
    • BBL005670
    • Ethyl 3-amino-1H-indole-2-carboxylate (ACI)
    • ALBB-021249
    • Z57063989
    • AKOS000562008
    • MFCD00141060
    • 3-amino-2-indolecarboxylic acid ethyl ester
    • SY079069
    • BP-11336
    • 1F-936
    • DTXSID80352690
    • CCG-202982
    • EN300-103218
    • InChI=1/C11H12N2O2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2,12H2,1H
    • CS-0061561
    • Ethyl3-amino-1H-indole-2-carboxylate
    • SCHEMBL4332747
    • 87223-77-6
    • F2147-0578
    • J-520835
    • MDL: MFCD00141060
    • インチ: 1S/C11H12N2O2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2,12H2,1H3
    • InChIKey: GQXOMZRZCLHBSH-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=C(N)C2C(=CC=CC=2)N1)OCC

計算された属性

  • せいみつぶんしりょう: 204.09000
  • どういたいしつりょう: 204.089878
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 68.1

じっけんとくせい

  • 密度みつど: 1.288
  • ゆうかいてん: 153-154°C
  • ふってん: 400.1°C at 760 mmHg
  • フラッシュポイント: 195.8°C
  • 屈折率: 1.669
  • PSA: 68.11000
  • LogP: 2.50800

Ethyl 3-amino-1H-indole-2-carboxylate セキュリティ情報

Ethyl 3-amino-1H-indole-2-carboxylate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl 3-amino-1H-indole-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AstaTech
SC1971-5/G
ETHYL 3-AMINO-1H-INDOLE-2-CARBOXYLATE
87223-77-6 95%
5/G
$881 2022-05-31
abcr
AB156812-5 g
Ethyl 3-amino-1H-indole-2-carboxylate, 95%; .
87223-77-6 95%
5g
€859.90 2023-05-08
Enamine
EN300-103218-1.0g
ethyl 3-amino-1H-indole-2-carboxylate
87223-77-6 95.0%
1.0g
$48.0 2025-03-21
Enamine
EN300-103218-0.5g
ethyl 3-amino-1H-indole-2-carboxylate
87223-77-6 95.0%
0.5g
$38.0 2025-03-21
Life Chemicals
F2147-0578-5g
ethyl 3-amino-1H-indole-2-carboxylate
87223-77-6 95%+
5g
$645.0 2023-09-06
Chemenu
CM132510-5g
ethyl 3-amino-1H-indole-2-carboxylate
87223-77-6 95%+
5g
$668 2021-08-05
TRC
B434140-50mg
Ethyl 3-Amino-1H-indole-2-carboxylate
87223-77-6
50mg
$ 70.00 2022-06-07
ChemScence
CS-0061561-100mg
Ethyl 3-amino-1H-indole-2-carboxylate
87223-77-6 98.92%
100mg
$87.0 2022-04-26
TRC
B434140-100mg
Ethyl 3-Amino-1H-indole-2-carboxylate
87223-77-6
100mg
$ 95.00 2022-06-07
abcr
AB156812-10 g
Ethyl 3-amino-1H-indole-2-carboxylate, 95%; .
87223-77-6 95%
10g
€1403.30 2023-05-08

Ethyl 3-amino-1H-indole-2-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Water
2.1 Catalysts: Platinum dioxide Solvents: 1,4-Dioxane
リファレンス
Synthesis of 5H-pyrimido[5,4-b]indole derivatives and related compounds
Monge, A.; et al, Anales de Quimica, 1985, 81(3), 267-70

ごうせいかいろ 2

はんのうじょうけん
1.1 3 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  10 min, rt
1.3 rt; 16 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  -50 - -40 °C; 3 h, -50 - -40 °C
2.2 Reagents: Ammonium chloride Solvents: Water ;  -40 °C
3.1 Reagents: Water Catalysts: Palladium Solvents: Ethanol ;  16 h, rt
リファレンス
A new methodology for the synthesis of 3-amino-1H-indole-2-carboxylates
Harjani, Jitendra R.; et al, Tetrahedron, 2014, 70(43), 8047-8055

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  -50 - -40 °C; 3 h, -50 - -40 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  -40 °C
2.1 Reagents: Water Catalysts: Palladium Solvents: Ethanol ;  16 h, rt
リファレンス
A new methodology for the synthesis of 3-amino-1H-indole-2-carboxylates
Harjani, Jitendra R.; et al, Tetrahedron, 2014, 70(43), 8047-8055

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  24 h, reflux
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 2 h, rt
リファレンス
Design, synthesis and biological evaluation of 2-alkoxycarbonyl-3-anilinoindoles as a new class of potent inhibitors of tubulin polymerization
Romagnoli, Romeo; et al, Bioorganic Chemistry, 2020, 97,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  2 h, rt
リファレンス
Synthesis of the new ring system pyrrolizino[2,3-b]indol-4(5H)-one
Diana, Patrizia; et al, Tetrahedron, 2011, 67(19), 3374-3379

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Platinum dioxide Solvents: 1,4-Dioxane
リファレンス
Synthesis of 5H-pyrimido[5,4-b]indole derivatives and related compounds
Monge, A.; et al, Anales de Quimica, 1985, 81(3), 267-70

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Derivatives of 2-carbethoxy-3-aminoindole with antiinflammatory effect
, USSR, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  78 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  cooled
リファレンス
Design, synthesis and biological evaluation of dual Topo II/HDAC inhibitors bearing pyrimido[5,4-b]indole and pyrazolo[3,4-d]pyrimidine motifs
Zhao, Mengmiao; et al, European Journal of Medicinal Chemistry, 2023, 252,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Water Catalysts: Palladium Solvents: Ethanol ;  16 h, rt
リファレンス
A new methodology for the synthesis of 3-amino-1H-indole-2-carboxylates
Harjani, Jitendra R.; et al, Tetrahedron, 2014, 70(43), 8047-8055

Ethyl 3-amino-1H-indole-2-carboxylate Raw materials

Ethyl 3-amino-1H-indole-2-carboxylate Preparation Products

Ethyl 3-amino-1H-indole-2-carboxylate 関連文献

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(CAS:87223-77-6)Ethyl 3-amino-1H-indole-2-carboxylate
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清らかである:99%/99%/99%/99%/99%
はかる:5.0g/10.0g/25.0g/50.0g/100.0g
価格 ($):184.0/307.0/614.0/983.0/1597.0